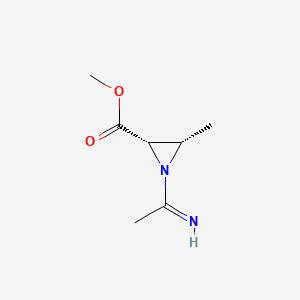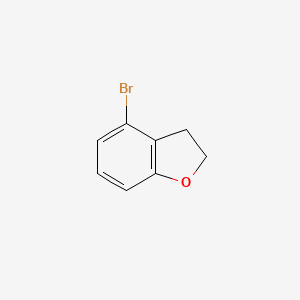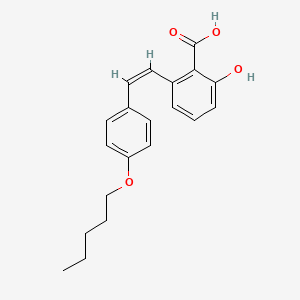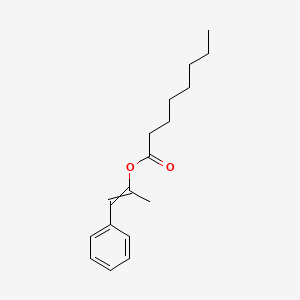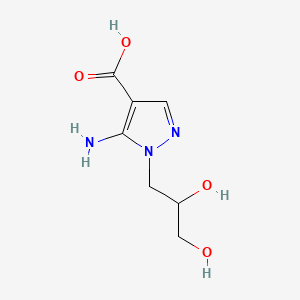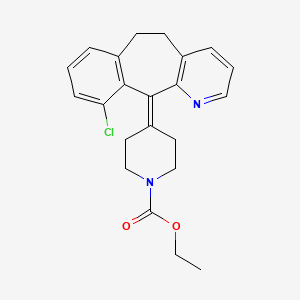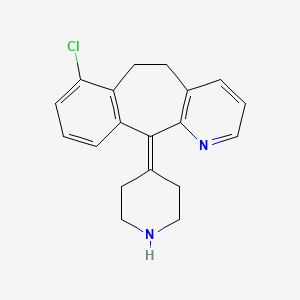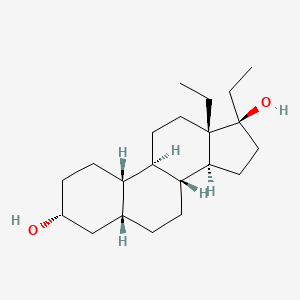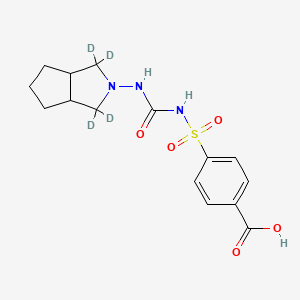
Carboxy Gliclazide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacological Mechanism and Clinical Pharmacology
Gliclazide, a sulphonylurea drug, plays a significant role in diabetes management due to its unique pharmacological mechanism. It stimulates insulin secretion through beta cell receptors and directly impacts intracellular calcium transport. This action is beneficial for improving the abnormal first phase insulin release in type 2 diabetes and has implications for second phase insulin release as well. Notably, gliclazide's ability to reduce platelet adhesion and aggregation, independent of its hypoglycemic effects, suggests potential for halting the progression of diabetic microangiopathy (Campbell, Lavielle, & Nathan, 1991). Furthermore, studies have explored its effects on reducing coagulant factors and enhancing fibrinolytic activity, indicating a broader therapeutic scope beyond glucose regulation (Holmes et al., 1984).
Modified Release Formulations
The development of gliclazide modified release (MR) represents a significant advancement in diabetes treatment, providing a sustained efficacy over extended periods. This formulation's design allows for a progressive drug release that matches the 24-hour glycemic profile of type 2 diabetic patients, improving patient compliance and treatment outcomes. Gliclazide MR's selectivity for pancreatic beta cell channels and its vascular protective actions highlight its comprehensive approach to diabetes management (Schernthaner, 2003).
Comparative Efficacy and Safety
When comparing gliclazide MR to other sulfonylureas and newer oral antihyperglycemic agents, it stands out for its high glucose-lowering efficacy, once-daily dosing, minimal side effects, and cardiovascular safety. This makes gliclazide MR a viable option for patients with type 2 diabetes, offering a balance between effective glucose control and patient safety (Colagiuri et al., 2018).
Biopharmaceutical Considerations
The biopharmaceutical characteristics of gliclazide, including solubility, permeability, and dissolution, play a critical role in its clinical application and formulation development. A comprehensive understanding of these properties is essential for optimizing drug delivery and efficacy, particularly in the development of immediate and extended release tablets (Mapa et al., 2020).
Genetic Influences on Pharmacokinetics and Pharmacodynamics
Genetic polymorphisms can significantly impact the pharmacokinetics and pharmacodynamics of sulfonylurea drugs, including gliclazide. The variability in drug metabolism and response due to genetic differences underscores the need for personalized medicine approaches in diabetes treatment to optimize therapeutic outcomes (Xu, Murray, & McLachlan, 2009).
Mechanism of Action
Target of Action
Carboxy Gliclazide-d4 is a deuterium-labeled derivative of Carboxy Gliclazide . The primary target of this compound, like its parent compound Gliclazide, is the β cell sulfonylurea receptor (SUR1) . This receptor plays a crucial role in the regulation of insulin secretion from pancreatic β cells .
Mode of Action
This compound, similar to Gliclazide, binds to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The blocking of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it stimulates insulin secretion through the β cell sulfonylurea receptor . It specifically improves the abnormal first-phase insulin release in type 2 diabetes, and also has an effect on the second phase . This pattern of insulin release is thought to explain the lower incidence of hypoglycemic episodes and weight gain compared with some other sulfonylureas . There is also a reduction in hepatic glucose production and improvement in glucose clearance, without changes in insulin receptors .
Pharmacokinetics
This compound, like Gliclazide, is extensively metabolized . It undergoes three major metabolic routes: oxidation of the tolyl group to carboxylic acid, hydroxylation of the azabicyclo-octyl moiety, and glucuronidation . The renal clearance of unchanged total gliclazide is low, making it possible to use the drug in renal failure without any adjustment .
Result of Action
The primary result of this compound’s action is the regulation of blood glucose levels. By stimulating the release of insulin, it helps to decrease fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . This is reflective of the last 8-10 weeks of glucose control .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Cellular Effects
It is known that Gliclazide, the parent compound of Carboxy Gliclazide-d4, exhibits pleiotropic action outside pancreatic β cells, such as anti-inflammatory and cellular protective effects .
Molecular Mechanism
It is known that stable heavy isotopes like this compound can affect the pharmacokinetic and metabolic profiles of drugs .
Temporal Effects in Laboratory Settings
It is known that Gliclazide, the parent compound of this compound, has been used in various studies to understand the pathophysiology of diabetes .
Dosage Effects in Animal Models
It is known that Gliclazide, the parent compound of this compound, has been used in various studies to understand the pathophysiology of diabetes .
Metabolic Pathways
It is known that Gliclazide, the parent compound of this compound, is extensively metabolized to at least 8 identified metabolites by three major metabolic routes .
Transport and Distribution
It is known that Gliclazide, the parent compound of this compound, interacts with probiotics and bile acids, affecting its transport into bacterial cells .
Subcellular Localization
It is known that Gliclazide, the parent compound of this compound, is distributed between the plasma membrane and the interior of human muscle cells .
Properties
IUPAC Name |
4-[(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)carbamoylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21)/i8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-LZMSFWOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2CCCC2C(N1NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)

